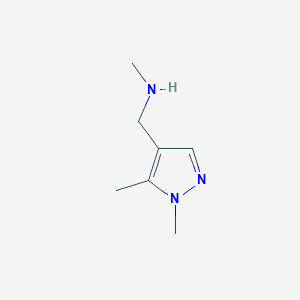

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBFGLTZOPGOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341444 | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514801-21-9 | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS 514801-21-9

An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 514801-21-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 514801-21-9), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a well-established privileged scaffold in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1][2][3] This document delineates the compound's physicochemical properties, proposes a detailed, field-proven synthetic route with step-by-step protocols, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the potential biological context and applications based on structurally related pyrazole derivatives, providing a framework for future research and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] Pyrazole derivatives are known to possess a vast array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities.[2][3][4] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant highlight the therapeutic success of this heterocyclic system.[1]

This guide focuses specifically on this compound, a compound that combines the pyrazole core with a secondary amine side chain. This structural motif suggests potential as a key intermediate or a pharmacologically active agent itself. The objective of this whitepaper is to equip researchers, chemists, and drug development professionals with the critical technical knowledge required to synthesize, characterize, and strategically investigate this compound.

Physicochemical Properties and Identification

Accurate identification is the first step in any rigorous scientific investigation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 514801-21-9 | [5] |

| Molecular Formula | C₇H₁₃N₃ | [5] |

| Molecular Weight | 139.20 g/mol | [5] |

| IUPAC Name | This compound | - |

| SMILES | CNCC1=C(C)N(C)N=C1 | [5] |

| Physical State | Assumed to be a liquid or low-melting solid | Inferred |

| Storage | Sealed in dry, 2-8°C | [5] |

Synthesis and Purification Strategy

Retrosynthetic Analysis & Pathway Rationale

The target molecule can be disconnected at the C-N bond of the secondary amine, pointing to a reductive amination reaction between an aldehyde (1,5-dimethyl-1H-pyrazole-4-carbaldehyde) and methylamine. This aldehyde precursor can, in turn, be synthesized from 1,5-dimethyl-1H-pyrazole via a Vilsmeier-Haack formylation reaction, a classic and highly effective method for introducing an aldehyde group onto electron-rich heterocyclic systems.

Caption: A logical retrosynthetic pathway for the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for the chosen reagents and conditions.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This step employs the Vilsmeier-Haack reaction. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile to formylate the pyrazole ring.

-

Protocol:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add a solution of 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF to the Vilsmeier reagent suspension.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure aldehyde intermediate.

-

-

Causality: The Vilsmeier-Haack reaction is chosen for its high efficiency in formylating electron-rich heterocycles like pyrazoles. The use of an ice bath during reagent addition controls the exothermic reaction, and the final basic workup is essential to neutralize the acid and isolate the product.

Step 2: Synthesis of this compound (Final Product)

This step utilizes reductive amination. The aldehyde intermediate first reacts with methylamine to form an imine, which is then reduced in situ to the target secondary amine.

-

Protocol:

-

Dissolve the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Add a solution of methylamine (1.5-2.0 equivalents, e.g., 40% in H₂O or 2.0 M in THF) to the aldehyde solution.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

-

Extract the product with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification.

-

-

Causality: Reductive amination is a highly versatile and reliable method for amine synthesis.[7] Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde, thus minimizing side reactions. The reaction is typically performed as a one-pot procedure for operational simplicity and efficiency.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

A combination of spectroscopic and chromatographic techniques should be employed for full characterization.

Caption: Workflow for analytical characterization and validation.

Expected Spectral Data

The following table outlines the predicted spectral data based on the compound's structure. This serves as a reference for experimental validation.

| Technique | Expected Observations |

| ¹H NMR | - Singlet for pyrazole N-CH₃ (~3.7-3.9 ppm)- Singlet for pyrazole C-CH₃ (~2.2-2.4 ppm)- Singlet for the pyrazole ring proton (~7.4-7.6 ppm)- Singlet for the methylene protons (-CH₂-) (~3.5-3.7 ppm)- Singlet for the amine N-CH₃ (~2.4-2.6 ppm)- Broad singlet for the amine N-H proton (variable) |

| ¹³C NMR | - Resonances for methyl carbons (~10-15 ppm, ~35-40 ppm)- Resonance for methylene carbon (~45-55 ppm)- Resonances for pyrazole ring carbons (~110-150 ppm) |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 140.12 |

| FT-IR | - N-H stretch (secondary amine) ~3300-3350 cm⁻¹ (weak)- C-H stretches (aliphatic) ~2850-2960 cm⁻¹- C=N and C=C stretches (pyrazole ring) ~1500-1600 cm⁻¹- C-N stretch ~1100-1250 cm⁻¹ |

Biological Context and Potential Applications

While no specific biological data for CAS 514801-21-9 has been published, its structure allows for informed hypotheses regarding its potential therapeutic applications.

The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a versatile pharmacophore. Its derivatives have been investigated for a wide range of therapeutic targets. For instance, some pyrazole-sulfonamide hybrids are potent anticancer agents, while others show promise as fungicides.[1][8] The structural similarity to known bioactive molecules makes this compound a prime candidate for screening in various disease models.

Hypothesized Biological Profile

-

Central Nervous System (CNS) Activity: A structurally related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated an antipsychotic-like profile in preclinical models through a non-dopaminergic mechanism.[9] This suggests that this compound could be explored for novel CNS activities.

-

Antioxidant Potential: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been reported to possess significant antioxidant properties.[10][11] The title compound shares a similar core structure and could be evaluated for its radical scavenging capabilities.

-

Building Block for Drug Discovery: Perhaps its most immediate application is as a versatile chemical building block. The secondary amine provides a reactive handle for further elaboration, allowing for the rapid synthesis of a library of more complex derivatives for high-throughput screening.

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified as Toxic if swallowed (GHS Hazard statement H301).[5] It corresponds to UN number 2811 for toxic solids.[5]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials such as strong oxidizing agents.[5][12]

Conclusion

This compound (CAS 514801-21-9) is a pyrazole derivative with considerable potential for researchers in the fields of organic synthesis and drug discovery. While specific biological data remains to be elucidated, its structural features suggest promising avenues for investigation, particularly in CNS disorders and as an antioxidant. This guide provides a robust framework for its synthesis, characterization, and safe handling, intended to facilitate and accelerate further research into this and related compounds. Its utility as a synthetic intermediate further enhances its value, offering a gateway to a diverse range of novel chemical entities for biological screening.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available at: [Link]

-

Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

-

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. National Institutes of Health (NIH). Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.

-

The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. Available at: [Link]

-

Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. National Institutes of Health (NIH). Available at: [Link]

-

Selective N-monomethylation of primary amines. RSC Publishing. Available at: [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. Available at: [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

-

Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]

-

POLYOXYETHYLENE 10 TRIDECYL ETHER. LookChem. Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

-

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. National Institutes of Health (NIH). Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. pjoes.com [pjoes.com]

- 5. 514801-21-9|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

structure elucidation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

An In-Depth Technical Guide to the Structure Elucidation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the structural elucidation of this compound, a substituted pyrazole derivative. Pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, making the precise characterization of novel analogues critical.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for each experimental choice. We will proceed from foundational analysis using mass spectrometry and infrared spectroscopy to a detailed, multi-dimensional NMR investigation that pieces together the molecular puzzle, culminating in the definitive confirmation of the structure.

Introduction: The Rationale for Rigorous Elucidation

This guide employs a logical, multi-technique approach that serves as a self-validating system. Each piece of spectroscopic data acts as a check on the others, building a robust and irrefutable body of evidence. We will demonstrate how a combination of high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments can be synergistically applied to solve the structure.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a random collection of experiments but a systematic investigation. The chosen workflow is designed to gather information in a hierarchical manner, starting with broad molecular properties and progressively resolving finer structural details.

Caption: A strategic workflow for structure elucidation.

Phase 1: Foundational Analysis

High-Resolution Mass Spectrometry (HRMS)

The first and most critical step is to determine the exact molecular formula. While low-resolution MS provides the nominal mass, HRMS provides the high-accuracy mass needed to calculate the elemental composition.

-

Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining an abundant molecular ion, typically the protonated species [M+H]⁺, without significant fragmentation.[4]

-

Expected Result: For C₇H₁₃N₃, the exact mass of the neutral molecule is 139.1109. The HRMS experiment should yield a peak for the [M+H]⁺ ion at m/z 140.1182. This highly accurate mass measurement allows for the unambiguous confirmation of the molecular formula C₇H₁₄N₃⁺.

-

The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Our target molecule has three nitrogen atoms and a nominal mass of 139, which is consistent with this rule.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, we are looking for definitive evidence of the secondary amine and the pyrazole ring system.

-

Experimental Rationale: The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. By analyzing the absorption spectrum, we can confirm the presence of key structural motifs.

-

Predicted Spectroscopic Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3350 - 3310 | N-H Stretch (Secondary Amine) | Weak | Secondary amines exhibit a single, relatively weak N-H stretching band in this region.[5][6] Its weakness compared to an O-H stretch is characteristic. |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Medium | Arises from the methyl and methylene groups in the molecule. |

| ~1550 | C=N, C=C Stretch (Pyrazole) | Medium | Aromatic and heteroaromatic rings display characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. |

| 1250 - 1020 | C-N Stretch (Aliphatic Amine) | Medium | This absorption is due to the stretching of the C-N bonds in the N-methylmethanamine side chain.[7] |

| 910 - 665 | N-H Wag (Secondary Amine) | Strong, Broad | The out-of-plane bending of the N-H bond in secondary amines typically produces a strong and broad absorption band, providing strong evidence for this functional group.[6][8] |

Phase 2: The Core of Elucidation - NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, revealing the connectivity of atoms through a series of one- and two-dimensional experiments.[9]

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum will show a distinct signal for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are all critical pieces of information.

-

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | 1-CH₃ | The methyl group attached to N1 of the pyrazole ring is deshielded by the aromatic system and adjacent nitrogen. |

| ~3.45 | s | 2H | 4-CH₂-N | Methylene protons adjacent to a nitrogen and the pyrazole ring. |

| ~2.40 | s | 3H | N-CH₃ | The N-methyl group on the side chain. |

| ~2.25 | s | 3H | 5-CH₃ | The methyl group at C5 of the pyrazole ring. |

| ~1.50 (broad) | s | 1H | N-H | The amine proton signal is often broad and its chemical shift is variable depending on concentration and solvent.[5] |

-

Expertise & Experience: Note the absence of any complex splitting (all signals are singlets). This is a key structural clue. It indicates that none of the proton environments have adjacent, non-equivalent protons within three bonds, which perfectly matches the proposed structure.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between carbon types: CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent.

-

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~148.0 | Absent | C5 | Quaternary carbon of the pyrazole ring, deshielded by the adjacent nitrogen. |

| ~138.5 | Absent | C3 | Quaternary carbon of the pyrazole ring. (Note: C3 is not substituted in this molecule, but it is a quaternary carbon within the ring system) |

| ~115.0 | Absent | C4 | Quaternary carbon of the pyrazole ring to which the side chain is attached. |

| ~45.0 | Negative | 4-CH₂-N | Methylene carbon adjacent to a nitrogen. |

| ~36.0 | Positive | 1-CH₃ | Methyl carbon attached to the pyrazole N1. |

| ~34.0 | Positive | N-CH₃ | N-methyl carbon on the side chain. |

| ~11.0 | Positive | 5-CH₃ | Methyl carbon attached to the pyrazole C5. |

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (a one-bond correlation). It is the definitive way to link the ¹H and ¹³C assignments.[12]

-

Expected Correlations:

-

¹H at ~3.70 ppm will correlate with ¹³C at ~36.0 ppm (1-CH₃).

-

¹H at ~3.45 ppm will correlate with ¹³C at ~45.0 ppm (4-CH₂-N).

-

¹H at ~2.40 ppm will correlate with ¹³C at ~34.0 ppm (N-CH₃).

-

¹H at ~2.25 ppm will correlate with ¹³C at ~11.0 ppm (5-CH₃).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity This is arguably the most powerful experiment for this elucidation, as it reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[13] This allows us to connect the different spin systems and confirm the substitution pattern.

Caption: Key expected HMBC correlations for structure confirmation.

-

Trustworthiness: The observation of these specific correlations provides a self-validating dataset. For instance, the protons of the methylene bridge (4-CH₂) must correlate to the pyrazole carbons C4, C5, and C3, and also to the N-methyl carbon of the side chain. Seeing this complete set of correlations irrefutably links the side chain to the C4 position of the pyrazole ring.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (vicinal protons).[14]

-

Expected Result: For this compound, no cross-peaks are expected in the COSY spectrum. This "negative" result is powerful evidence, as it confirms the absence of any H-C-C-H fragments, which aligns perfectly with the proposed structure where all proton groups are isolated from each other by quaternary carbons or heteroatoms.

-

Data Integration and Final Confirmation

By integrating the data from all experiments, we can definitively confirm the structure:

-

HRMS established the molecular formula as C₇H₁₃N₃.

-

FTIR confirmed the presence of a secondary amine (N-H stretch and wag) and an aromatic-like ring system.

-

¹H and ¹³C NMR showed the correct number of unique proton and carbon environments (five and seven, respectively).

-

DEPT-135 confirmed the carbon types: three quaternary carbons, one CH₂ group, and three CH₃ groups.

-

HSQC linked each proton signal to its directly bonded carbon.

-

HMBC provided the crucial long-range correlations that pieced the molecular fragments together, confirming the 1,5-dimethyl and 4-substituted pattern of the pyrazole ring and its connection to the N-methylmethanamine side chain.

-

COSY confirmed the lack of vicinal proton-proton coupling, consistent with the isolated nature of the protonated groups.

The collective evidence from these orthogonal techniques leads to the unambiguous structural assignment of the compound as This compound .

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.

-

Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. If a liquid, a thin film can be prepared between two NaCl or KBr plates.

-

Instrumentation: Use any standard FTIR spectrometer.

-

Method: Record a background spectrum of the empty sample compartment (or the KBr pellet holder). Place the sample in the beam path and acquire the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[15]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion.

-

1D Spectra (¹H, ¹³C, DEPT-135):

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum to determine carbon multiplicities.

-

-

2D Spectra (COSY, HSQC, HMBC):

-

COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

-

HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

-

HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling constants, typically setting the delay for evolution to a value corresponding to 8-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent signal or TMS).

References

- EvitaChem. N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (EVT-12364681). EvitaChem.

-

ResearchGate. NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC. Available from: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Available from: [Link]

-

Schymanski, E. L., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 398(6), 2425-2440. Available from: [Link]

-

PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Science.gov. cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

-

University of Calgary. IR: amines. University of Calgary. Available from: [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available from: [Link]

-

Chemistry LibreTexts. 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. ResearchGate. Available from: [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

-

eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available from: [Link]

-

The Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. The Royal Society of Chemistry. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

-

ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available from: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. You are being redirected... [hit2lead.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. jchps.com [jchps.com]

- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract

This technical guide provides a comprehensive examination of the potential biological activities of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing research on structurally related pyrazole derivatives to build a robust predictive framework for its pharmacological profile. We will delve into rational synthetic routes, propose primary biological targets based on compelling structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrazole-based small molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide array of biological targets. Pyrazole-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including inflammation, oncology, and infectious diseases.[1] The versatility of the pyrazole ring allows it to serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[1] Numerous pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant effects.[2]

This guide focuses on the specific derivative, this compound, a compound characterized by a dimethylated pyrazole core with a simple N-methylmethanamine substituent at the 4-position. Based on a thorough analysis of existing literature, we will explore two primary, plausible avenues of biological activity for this molecule: kinase inhibition and modulation of dopaminergic pathways.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the formylation of the pyrazole core, followed by reductive amination. This approach is well-documented for the synthesis of analogous pyrazole-4-methanamine derivatives.[3]

Step 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3] The reaction of 1,5-dimethyl-1H-pyrazole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (2.0 eq) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the Vilsmeier reagent.

-

Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice and water.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7.[5]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.[6]

Step 2: Reductive Amination with Methylamine

Reductive amination is a versatile method for the formation of amines from aldehydes or ketones.[7] The intermediate aldehyde from Step 1 can be reacted with methylamine to form an imine, which is then reduced in situ to the desired secondary amine product.

Experimental Protocol:

-

Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of methylamine (1.2 eq, e.g., as a solution in ethanol or THF) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Once the reaction is complete, quench any excess reducing agent by the careful addition of water.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography.

Protocol for In Vitro Kinase Inhibition Assay (e.g., for JAK2):

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Ruxolitinib) [8] * ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in kinase buffer.

-

In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted compounds.

-

Initiate the kinase reaction by adding a solution of JAK2 enzyme and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Anticipated Anticancer Activity

Should the compound demonstrate potent inhibition of a cancer-relevant kinase, it is logical to assess its antiproliferative effects in cancer cell lines.

Protocol for MTT Cell Viability Assay:

-

Cell Lines: Select a panel of human cancer cell lines relevant to the identified kinase target (e.g., HEL and K562 for JAK2). [8]2. Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation). [9]

Prospective Biological Activity II: Neuroleptic Potential

The core structure of the title compound also bears resemblance to certain classes of neuroleptic agents. The interaction with dopamine receptors, particularly the D2 receptor, is a hallmark of many antipsychotic drugs. [10]

Rationale for Neuroleptic Potential

The N-methylmethanamine moiety connected to an aromatic system is a feature found in various centrally active compounds. The overall lipophilicity and basicity of this compound may allow it to cross the blood-brain barrier. The nitrogen atom of the amine can be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets, such as the aspartate residue in the third transmembrane domain of the D2 receptor. While many pyrazole-based compounds are known for other activities, some have been investigated for their effects on the central nervous system. [11]Therefore, an assessment of its affinity for dopamine receptors is a scientifically sound line of inquiry.

Proposed Experimental Workflow for Neuroleptic Activity Evaluation

Protocol for Dopamine D₂ Receptor Binding Assay:

-

Reagents and Materials:

-

Cell membranes prepared from cells recombinantly expressing the human dopamine D₂ receptor.

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl).

-

Test compound dissolved in DMSO.

-

Reference compound (e.g., Haloperidol or Risperidone). [10] * Non-specific binding determinator (e.g., unlabeled Spiperone or Haloperidol at a high concentration).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compound or reference compound.

-

For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding determinator.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC₅₀ value from the concentration-response curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [12]

-

Summary and Future Directions

This technical guide has outlined a scientifically-grounded prospectus for investigating the biological activities of this compound. Based on extensive analysis of the chemical literature, we have identified kinase inhibition and dopamine receptor modulation as two highly probable and promising areas of pharmacological relevance for this compound.

The provided synthetic route offers a clear and efficient pathway to obtain the molecule for experimental evaluation. The detailed, step-by-step protocols for in vitro kinase inhibition, cell viability, and dopamine receptor binding assays provide a robust framework for the initial characterization of this compound's biological profile.

The data generated from these proposed studies will be instrumental in determining the therapeutic potential of this pyrazole derivative. Positive results in either of the suggested pathways would warrant further investigation, including selectivity profiling, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological assessments. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents for the treatment of cancer or neurological disorders.

References

- Faria, J. V., et al. (2017). Pyrazole-containing derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(18), 4749-4764.

-

Xiong, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. European Journal of Medicinal Chemistry, 118, 22-32. [Link]

- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.

-

Kumar, D., et al. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews, 19(01), 1036–1046. [Link]

-

Hany, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3497-3507. [Link]

-

Yokoyama, R., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

-

Howes, O., & McCutcheon, R. (2017). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. Molecular Psychiatry, 22(3), 328-336. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]

-

Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2975. [Link]

-

S. M. A. S. K. S. A. A. S. S. A. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1051. [Link]

-

Elmorsy, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]

-

da Silva, I. M. F., et al. (2024). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Biomedicine & Pharmacotherapy, 172, 116245. [Link]

-

El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

- da Silva, W. A., et al. (2018). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 8(5), 3614-3625.

-

Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

- Sokoloff, P., et al. (2000). The Dopamine D3 Receptor: A Therapeutic Target for the Treatment of Neurological and Psychiatric Disorders. CNS & Neurological Disorders - Drug Targets, 1(1), 25-43.

- Pineda, J., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 16(7), 967-974.

-

Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1147-1152. [Link]

- El-Sayed, N. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-797.

-

Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3236. [Link]

-

Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2975. [Link]

- Patel, R. B., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc..

Sources

- 1. 514801-21-9|this compound|BLD Pharm [bldpharm.com]

- 2. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ineosopen.org [ineosopen.org]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Foreword: The Imperative of Solubility in Drug Discovery

Molecular Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

To embark on the characterization of its solubility, we must first understand the structural and physicochemical attributes of this compound.

Structure:

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.

[1]Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC.

[2]Protocol:

-

Sample Preparation:

-

Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Ensure enough solid is present to maintain a saturated solution throughout the experiment.

-

[2]2. Equilibration:

- Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

[3]3. Sample Processing:

- After incubation, allow the vials to stand to let the undissolved solid settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

[4]4. Quantification by HPLC:

- Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

- Inject the filtered supernatant and the standard solutions onto a reverse-phase HPLC system with UV detection. [5][6] * Develop a calibration curve by plotting the peak area of the standards against their known concentrations.

- Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

[4]5. Data Analysis:

- The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at the given temperature.

- Plot the solubility values against the pH of the buffers to generate a pH-solubility profile.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Add excess solid to buffer" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Equilibrate (24-48h, 25°C, shaking)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Filter supernatant" [fillcolor="#FBBC05", fontcolor="#202124"];

"Quantify by HPLC-UV" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Determine thermodynamic solubility from calibration curve" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Add excess solid to buffer";

"Add excess solid to buffer" -> "Equilibrate (24-48h, 25°C, shaking)";

"Equilibrate (24-48h, 25°C, shaking)" -> "Filter supernatant";

"Filter supernatant" -> "Quantify by HPLC-UV";

"Quantify by HPLC-UV" -> "Determine thermodynamic solubility from calibration curve";

}

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Evaluating the Antioxidant Potential of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract

This application note provides a comprehensive, multi-assay framework for the detailed characterization of the antioxidant properties of the novel synthetic compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Recognizing the well-documented antioxidant capacity of pyrazole derivatives, this guide presents a tiered analytical approach, beginning with fundamental chemical-based assays (DPPH, ABTS, FRAP) and progressing to a more biologically relevant cell-based model (Cellular Antioxidant Activity assay). Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and guidelines for data analysis and interpretation. This document is intended for researchers in pharmacology, drug discovery, and medicinal chemistry, offering a robust methodology to rigorously assess the antioxidant potential of new chemical entities.

Introduction: The Rationale for Assessing a Novel Pyrazole Derivative

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by neutralizing free radicals, making the discovery of novel antioxidant compounds a critical goal in drug development.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Crucially, many compounds in this class have demonstrated significant antioxidant and radical-scavenging properties.[4][5][6] The antioxidant activity of some pyrazoles is attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring.[4] Furthermore, the specific substituents on the pyrazole core can significantly modulate this activity.[7]

The target compound of this guide, this compound, is a novel derivative. While its specific antioxidant profile is uncharacterized, its structural class suggests a high potential for such activity. A rigorous and multi-faceted evaluation is necessary to confirm and quantify this potential. A single assay is insufficient, as different assays reflect different antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron transfer) and environments (chemical vs. cellular). This note, therefore, details a suite of four standard assays to provide a holistic antioxidant profile.

Our multi-assay approach will:

-

Quantify radical scavenging activity using the DPPH and ABTS assays.

-

Determine reducing power via the FRAP assay.

-

Assess bioavailability and efficacy in a biological context using the Cellular Antioxidant Activity (CAA) assay.

Foundational Principles of Antioxidant Assays

Antioxidant capacity can be measured via two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical. The DPPH and ABTS assays can operate via this mechanism.

-

Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, metal ion, or carbonyl. The FRAP assay is a classic example of a SET-based method.[8]

Because a compound may act through one or both mechanisms with varying efficiency, employing a panel of assays is essential for a comprehensive assessment. Furthermore, chemical assays, while rapid and reproducible, do not account for biological factors like cell membrane permeability, intracellular localization, and metabolic stability. Therefore, complementing them with a cell-based assay like the CAA is critical for predicting potential in vivo efficacy.[9][10]

Preparation of Compound Stock and Reagents

Accurate and reproducible results begin with meticulous preparation.

3.1. Test Compound Stock Solution

-

Compound: this compound

-

Procedure:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

-

For each experiment, create fresh serial dilutions from a thawed aliquot using the appropriate assay buffer or cell culture medium. Note: The final DMSO concentration in the assay wells should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

3.2. Standard Antioxidant Controls

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E. Used as a standard for ABTS and DPPH assays.

-

Quercetin: A plant flavonoid used as a standard for the CAA assay.

-

Ferrous Sulfate (FeSO₄·7H₂O): Used to generate the standard curve for the FRAP assay.

-

Ascorbic Acid (Vitamin C): Can be used as a positive control for all chemical assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[11][12]

4.1. Principle The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm.

4.2. Workflow

Caption: DPPH Assay Workflow.

4.3. Step-by-Step Protocol

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution protected from light.

-

Assay Plate Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compound (e.g., 1-100 µM) or standard (Trolox). Include a blank control containing only methanol.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently by pipetting.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[13]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

4.4. Data Analysis

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the DPPH solution without a sample.

-

A_sample is the absorbance of the DPPH solution with the test compound.[12]

-

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of the test compound to quench the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.

5.1. Principle Antioxidants reduce the stable, colored ABTS•⁺ radical, causing a decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

5.2. Workflow

Caption: ABTS Assay Workflow.

5.3. Step-by-Step Protocol

-

ABTS•⁺ Radical Generation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[14]

-

-

Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Plate Setup: Add 10 µL of various concentrations of the test compound or Trolox standard to the wells of a 96-well plate.

-

Reaction Initiation: Add 190 µL of the diluted ABTS•⁺ working solution to each well.[15]

-

Incubation & Measurement: Mix and incubate for 6 minutes at room temperature.[15] Immediately measure the absorbance at 734 nm.

5.4. Data Analysis

-

Calculate the % Inhibition as described for the DPPH assay.

-

Create a standard curve by plotting the % Inhibition versus the concentration of Trolox.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compound. The TEAC is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay does not measure radical scavenging but rather the ability of a compound to act as a reducing agent. It quantifies the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[8]

6.1. Principle At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex. The resulting formation of the Fe²⁺-TPTZ complex is monitored by the increase in absorbance at ~593 nm.

6.2. Workflow

Caption: FRAP Assay Workflow.

6.3. Step-by-Step Protocol

-

FRAP Reagent Preparation:

-

Prepare fresh FRAP reagent by mixing:

-

10 parts 300 mM Acetate buffer (pH 3.6)

-

1 part 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

1 part 20 mM FeCl₃·6H₂O solution

-

-

Warm the freshly prepared reagent to 37°C before use.

-

-

Standard Curve: Prepare a series of dilutions of Ferrous Sulfate (FeSO₄) in deionized water to serve as the standard.

-

Assay Plate Setup: Add 20 µL of the test compound, standard, or blank (deionized water) to the wells of a 96-well plate.[8]

-

Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubation & Measurement: Incubate at 37°C for 4 minutes.[8][16] Measure the absorbance at 593 nm.

6.4. Data Analysis

-

Subtract the blank reading from all sample and standard readings.

-

Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

-

Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent (in µM or mM) for each concentration of the test compound. This is the FRAP value.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by quantifying the inhibition of intracellular ROS generation in cultured human cells (e.g., HepG2).[10][17]

7.1. Principle The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that can permeate the cell membrane and are active intracellularly will inhibit the oxidation of DCFH, thereby reducing fluorescence.[9][18][19]

7.2. Workflow

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

7.3. Step-by-Step Protocol

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Remove the culture medium. Treat the cells with 100 µL of medium containing the test compound or Quercetin standard at various concentrations for 1 hour.

-

Probe Loading: Remove the treatment medium. Wash the cells once with PBS. Add 100 µL of medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.[18]

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of the free radical initiator AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (600 µM in HBSS) to each well.[18]

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence emission (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[18]

7.4. Data Analysis

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.

-

Calculate the CAA unit for each concentration using the formula: CAA Unit = 100 - [ (AUC_sample / AUC_control) * 100 ]

-

Plot the CAA units against the concentration of the test compound to determine the EC₅₀ value (the concentration required to provide 50% antioxidant activity).

-

Results can be expressed as Quercetin Equivalents (QE).

Data Summary and Interpretation

To provide a comprehensive overview, the results from all assays should be compiled into a summary table.

| Assay | Metric | This compound | Standard Control (e.g., Trolox/Quercetin) |

| DPPH | IC₅₀ (µM) | [Experimental Value] | [Experimental Value] |

| ABTS | TEAC (Trolox Equivalents) | [Experimental Value] | 1.0 |

| FRAP | FRAP Value (mM Fe²⁺ Eq.) | [Experimental Value] | [Experimental Value] |

| CAA | EC₅₀ (µM) | [Experimental Value] | [Experimental Value] |

Interpretation:

-

Strong performance in DPPH and ABTS assays (low IC₅₀, high TEAC) indicates potent radical scavenging ability.

-

A high FRAP value suggests the compound is an effective reducing agent (electron donor).

-

A low EC₅₀ in the CAA assay is the most significant finding, as it demonstrates that the compound is cell-permeable and maintains its antioxidant activity in a complex biological environment.

-

Discrepancies between chemical and cellular assays can provide valuable insights. For example, high activity in chemical assays but poor activity in the CAA assay might suggest low bioavailability or rapid metabolic inactivation within the cell.

Conclusion

This application note outlines a robust, multi-tiered strategy for the antioxidant characterization of this compound. By integrating chemical-based assays (DPPH, ABTS, FRAP) with a more physiologically relevant cell-based assay (CAA), researchers can obtain a comprehensive and reliable profile of the compound's antioxidant potential. This systematic approach is crucial for validating its activity and guiding further investigation in the drug discovery and development pipeline.

References

-

Al-Hourani, B., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

-

Zarghi, A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Pharmaceuticals. Available at: [Link]

-

MDPI. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link]

-

Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Saudi Pharmaceutical Journal. Available at: [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. Available at: [Link]

-

Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

-

Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

-

Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Der Pharma Chemica. Available at: [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs. Available at: [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

-

Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. Available at: [Link]

-

El-Yassin, H. D. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. LinkedIn. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available at: [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. Kamiya Biomedical Company. Available at: [Link]

-

Matco Life Sciences. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matco Life Sciences. Available at: [Link]

-

Al-Radadi, N. S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of King Saud University - Science. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs. Available at: [Link]

-

PubMed. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. Available at: [Link]

-

Fathy, U., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]

-

MDPI. (n.d.). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Available at: [Link]

-

BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. PubChem. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. zen-bio.com [zen-bio.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

In Vivo Experimental Design for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals